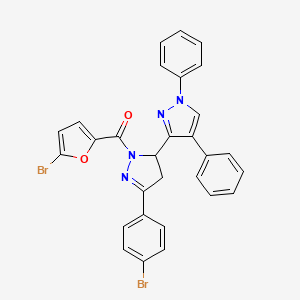![molecular formula C24H18ClFN2O2 B2566019 (3-{3-[(2-Chlor-6-fluorbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanon CAS No. 477711-71-0](/img/structure/B2566019.png)
(3-{3-[(2-Chlor-6-fluorbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone is a complex organic compound characterized by multiple aromatic rings and substituents. This compound finds its application in various fields of scientific research, including chemistry, biology, and medicine, owing to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone is used in multiple research domains:
Chemistry: : As a precursor in the synthesis of other complex organic molecules.
Biology: : Its derivatives are explored for their bioactivity against various pathogens.
Medicine: : Potential pharmaceutical applications include development of anti-inflammatory and anticancer agents.
Industry: : Used in the development of advanced materials due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Formation of Intermediates: : The synthesis begins with the preparation of intermediate compounds. Starting materials such as 2-chloro-6-fluorobenzyl chloride and 3-hydroxyphenylpyrazole are often used.
Nucleophilic Substitution: : The key step involves a nucleophilic substitution reaction where the 2-chloro-6-fluorobenzyl chloride reacts with 3-hydroxyphenylpyrazole in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Formation of the Final Compound: : The resultant intermediate is further reacted with 3-methylbenzoyl chloride under Friedel-Crafts acylation conditions, using a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production might involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. Catalysts and reagents are often recycled to enhance the process's efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: : Various electrophilic and nucleophilic substitution reactions can take place on the aromatic rings and pyrazole moiety.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in an anhydrous solvent.
Substitution: : Halogenation using halogens and a Lewis acid catalyst, nitration using nitric acid and sulfuric acid, etc.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation of the benzyl group might yield benzaldehyde or benzoic acid.
Reduction of the carbonyl group results in an alcohol.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Often targets enzymes or receptors involved in biological pathways.
Pathways Involved: : For instance, it may inhibit a specific enzyme by binding to its active site, blocking the substrate's access and thus affecting the metabolic pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-{3-[(2-chloro-5-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
(3-{3-[(2-bromo-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
Highlighting Uniqueness
The specific positioning of the chloro and fluoro groups significantly alters its reactivity and biological activity.
Variations in the substituents on the phenyl rings and pyrazole moiety contribute to its unique properties compared to similar compounds.
This compound's unique structure allows for diverse applications and reactivity, distinguishing it from its analogs in scientific research and industrial use.
Eigenschaften
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16-5-2-7-18(13-16)24(29)28-12-11-23(27-28)17-6-3-8-19(14-17)30-15-20-21(25)9-4-10-22(20)26/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCHBWSJADQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)
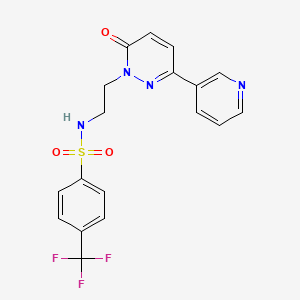
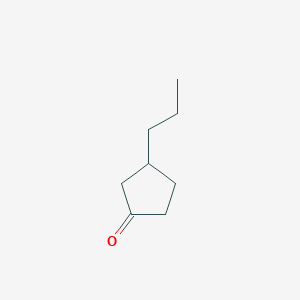
![1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2565939.png)
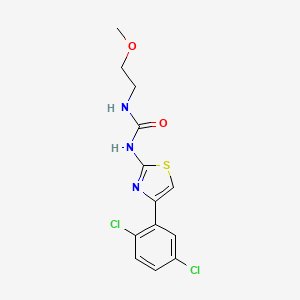
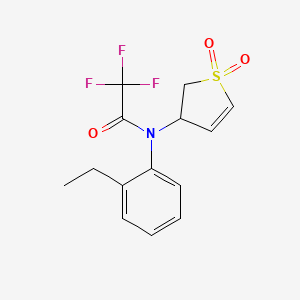

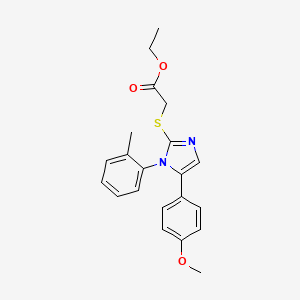

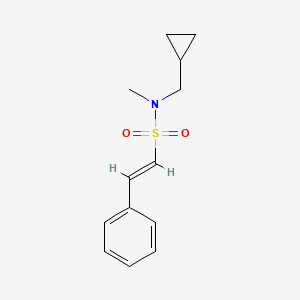
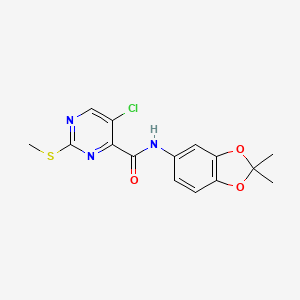
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2565955.png)
